Tetramethyldiaminobutane dihydrochloride

Description

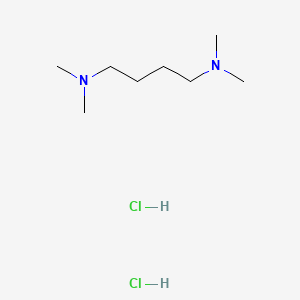

Tetramethyldiaminobutane dihydrochloride (TMDB·2HCl) is a quaternary ammonium compound characterized by a four-carbon butane backbone with two methyl-substituted amine groups, each protonated to form a dihydrochloride salt. This structure enhances its water solubility and stability, making it suitable for applications in organic synthesis, pharmaceuticals, and biochemical research.

Properties

CAS No. |

78204-83-8 |

|---|---|

Molecular Formula |

C8H22Cl2N2 |

Molecular Weight |

217.18 g/mol |

IUPAC Name |

N,N,N',N'-tetramethylbutane-1,4-diamine;dihydrochloride |

InChI |

InChI=1S/C8H20N2.2ClH/c1-9(2)7-5-6-8-10(3)4;;/h5-8H2,1-4H3;2*1H |

InChI Key |

KUFSMRWXZRFVNM-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCCCN(C)C.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethyldiaminobutane dihydrochloride can be synthesized through various methods. One common synthetic route involves the reaction of 1,4-diaminobutane with methyl iodide in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:

1,4-diaminobutane+4CH3I→N1,N1,N4,N4-tetramethyl-1,4-butanediamine+4NaI

The resulting tetramethyldiaminobutane is then treated with hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions: Tetramethyldiaminobutane dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into secondary or primary amines.

Substitution: It can undergo nucleophilic substitution reactions, where the methyl groups are replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products:

Oxidation: N1,N1,N4,N4-tetramethyl-1,4-butanediamine N-oxide.

Reduction: N1,N4-dimethyl-1,4-butanediamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Tetramethyldiaminobutane dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tetramethyldiaminobutane dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a competitive inhibitor or activator, depending on the specific target and pathway involved. Its effects are mediated through binding to active sites or allosteric sites, leading to modulation of biological activity .

Comparison with Similar Compounds

Putrescine Dihydrochloride and Cadaverine Dihydrochloride

- Structural Similarities: Both putrescine (1,4-diaminobutane dihydrochloride) and cadaverine (1,5-diaminopentane dihydrochloride) are linear aliphatic diamines with dihydrochloride salts. Unlike TMDB·2HCl, they lack methyl substitutions on the amine groups.

- Functional Differences :

- Putrescine and cadaverine are biogenic amines involved in cellular processes and food spoilage. They are widely used as analytical standards in food safety testing .

- TMDB·2HCl’s methyl groups likely reduce its reactivity in biological systems compared to putrescine, which participates in polyamine biosynthesis.

- Solubility : TMDB·2HCl’s methyl groups may lower its solubility in polar solvents relative to putrescine dihydrochloride, which has higher polarity due to unsubstituted amines .

Triethylenetetramine Dihydrochloride

- Structural Features : Triethylenetetramine dihydrochloride (TETA·2HCl) contains three ethylene spacers and four amine groups, two of which are protonated.

- Applications :

- TETA·2HCl is a copper-chelating agent used in treating Wilson’s disease, highlighting its pharmacological utility. TMDB·2HCl lacks documented metal-chelating properties .

- TMDB·2HCl’s shorter carbon chain and methyl substitutions may limit its ability to form stable coordination complexes compared to TETA·2HCl.

Azoamidine Dihydrochloride Derivatives

- Structural Contrast : Azoamidine dihydrochlorides (e.g., 2,2’-azobis compounds) feature azo (-N=N-) linkages and amidine groups, unlike TMDB·2HCl’s simple aliphatic structure .

- Functional Roles: Azoamidine derivatives serve as water-soluble radical initiators in polymerization. The dihydrochloride form in both compounds enhances solubility, but TMDB·2HCl’s lack of azo groups restricts its redox activity .

Methyl 2-Aminobutanoate Dihydrochloride

- Key Differences: This compound is an ester derivative of aminobutanoic acid, whereas TMDB·2HCl is a diamine.

- Similarities: Both have a four-carbon backbone and dihydrochloride salts, but the ester group in methyl 2-aminobutanoate dihydrochloride introduces hydrolytic instability under basic conditions, unlike TMDB·2HCl’s stable quaternary ammonium structure .

Data Table: Comparative Properties of TMDB·2HCl and Analogous Compounds

Research Findings and Implications

- Synthetic Utility : TMDB·2HCl’s methyl groups may sterically hinder nucleophilic reactions compared to unsubstituted diamines like putrescine, making it less reactive in certain coupling reactions .

- Analytical Chemistry : TMDB·2HCl’s structural complexity compared to biogenic amines like cadaverine dihydrochloride could necessitate specialized chromatographic methods for detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.